molecular formula C14H24Cl2N2O2 B13754093 N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2) CAS No. 52400-61-0

N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)

Cat. No.: B13754093
CAS No.: 52400-61-0
M. Wt: 323.3 g/mol
InChI Key: VLMFACWRYMEGRD-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine–hydrogen chloride (1/2) is a complex organic compound featuring a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine–hydrogen chloride (1/2) typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of the benzodioxole derivative.

    Alkylation: The benzodioxole derivative is then alkylated with an appropriate alkylating agent to introduce the ethyl group.

    Amination: The resulting intermediate undergoes amination with N,N-dimethylethylenediamine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine–hydrogen chloride (1/2) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted amines or ethers.

Scientific Research Applications

N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine–hydrogen chloride (1/2) has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It serves as a ligand in coordination chemistry and is used in the synthesis of complex metal-organic frameworks.

Mechanism of Action

The mechanism of action of N1,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine–hydrogen chloride (1/2) involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylenediamine: A simpler analog used in similar applications.

    N,N-Dimethyl-1,3-propanediamine: Another related compound with different chain length and properties.

Uniqueness

N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine–hydrogen chloride (1/2) is unique due to its benzodioxole moiety, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

52400-61-0

Molecular Formula

C14H24Cl2N2O2

Molecular Weight

323.3 g/mol

IUPAC Name

N',N'-dimethyl-N-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C14H22N2O2.2ClH/c1-14(8-9-15-10-11-16(2)3)17-12-6-4-5-7-13(12)18-14;;/h4-7,15H,8-11H2,1-3H3;2*1H

InChI Key

VLMFACWRYMEGRD-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CCNCCN(C)C.Cl.Cl

Origin of Product

United States

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